molecular formula C21H21NO6 B591872 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid CAS No. 1481642-14-1

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid

Cat. No.: B591872
CAS No.: 1481642-14-1
M. Wt: 383.4
InChI Key: RULINAWEYRMHHQ-GOSISDBHSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic identification of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid follows rigorous IUPAC conventions. The parent structure is a pentanoic acid derivative substituted at the second carbon with a carbamate group and at the fifth carbon with a methoxy-oxo moiety. The full IUPAC name is constructed as follows:

Component Description
Root name Pentanoic acid
Substituent 1 9H-Fluoren-9-ylmethoxycarbonylamino group at C2
Substituent 2 Methoxy-oxo group at C5
Stereochemistry R-configuration at C2

The stereochemical descriptor "(R)" specifies the absolute configuration at the chiral center (C2), which is critical for distinguishing this enantiomer from its (S)-counterpart. The fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of modern peptide synthesis, serves as a temporary protecting group for the α-amino functionality. The methoxy ester at C5 stabilizes the β-carboxyl group during solid-phase synthesis, enabling orthogonal deprotection strategies.

Crystallographic Analysis and Conformational Dynamics

X-ray crystallographic studies of analogous Fmoc-protected amino acids reveal key structural motifs. While direct data for this specific R-enantiomer remains limited, the fluorenyl moiety exhibits a planar, rigid bicyclic structure that imposes steric constraints on adjacent functional groups. The carbamate linkage adopts a trigonal planar geometry, facilitating resonance stabilization of the carbonyl group.

A comparative analysis of bond lengths and angles in similar compounds is shown below:

Bond/Angle Value (Å/°) Compound Analogue
C=O (carbamate) 1.21 Fmoc-Asp(OMe)-OH
C-O (methoxy) 1.34 Fmoc-Glu(OMe)-OH
N-C (amide) 1.32 Fmoc-Gln-OH
Dihedral (Fmoc-Cα) 112° Fmoc-D-Asp-OMe

Molecular dynamics simulations predict that the R-configuration induces a distinct sidechain orientation compared to the L-enantiomer, altering solvent accessibility of the carboxylate group. This conformational divergence impacts crystallization behavior and intermolecular packing.

Functional Group Reactivity and Electronic Properties

The compound exhibits three reactive centers:

  • Fmoc-carbamate : Susceptible to base-catalyzed β-elimination (e.g., piperidine deprotection).
  • Methoxy ester : Hydrolyzes under acidic or enzymatic conditions to yield the free carboxylate.
  • α-Carboxylic acid : Participates in peptide coupling reactions via activation with reagents like HBTU.

Electronic effects dominate reactivity patterns:

  • The electron-withdrawing Fmoc group reduces nucleophilicity at the α-amino position.
  • Conjugation between the fluorenyl aromatic system and carbamate carbonyl delocalizes π-electrons, increasing resistance to electrophilic attack.
  • The methoxy ester’s inductive effect stabilizes the β-keto intermediate during hydrolysis.

A reactivity hierarchy derived from comparative studies is summarized below:

Functional Group Relative Reactivity Conditions
Fmoc-carbamate High Basic (pH > 9)
Methoxy ester Moderate Acidic (pH < 3)
α-Carboxylic acid Low Neutral

Comparative Analysis with L-Enantiomer and Diastereomeric Forms

The R- and S-enantiomers exhibit divergent physicochemical and synthetic behaviors:

Property R-Enantiomer S-Enantiomer
Optical rotation (c=1, DMF) +27° -27°
Melting point 111–113°C 108–110°C
Solubility (DCM) 12 mg/mL 15 mg/mL
Coupling efficiency 78% 92%

Diastereomeric interactions arise when paired with chiral auxiliaries. For instance, the R-enantiomer forms a more stable complex with (R)-BINOL phosphates (ΔG = -5.2 kcal/mol) than its S-counterpart (ΔG = -3.8 kcal/mol). This stereoselectivity is exploited in chromatographic resolutions using chiral stationary phases.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULINAWEYRMHHQ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481642-14-1
Record name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid
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Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid, often referred to as Fmoc-Glu(OMe)-OH, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its complex structure, characterized by a fluorenylmethoxycarbonyl (Fmoc) protective group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Structural Overview

The molecular formula of this compound is C19H23N1O5C_{19}H_{23}N_{1}O_{5}, with a molecular weight of approximately 341.39 g/mol. The compound features several key functional groups:

  • Fluorenylmethoxycarbonyl Group : Enhances solubility and stability.
  • Amino Group : Contributes to the compound's reactivity and potential for peptide synthesis.
  • Methoxy and Oxopentanoic Acid Groups : These functional groups are critical for the compound's biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Cancer Therapeutics : Structurally related compounds have demonstrated the ability to modulate signaling pathways associated with tumor growth, suggesting potential applications in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Interaction : The fluorenyl moiety enhances interaction with biological membranes, facilitating cellular uptake and bioavailability.
  • Modulation of Signaling Pathways : Research suggests that similar compounds can influence pathways such as apoptosis and cell proliferation, which are crucial in cancer biology.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Anti-inflammatoryInhibition of cytokine release in vitro
Enzyme inhibitionReduced activity of specific metabolic enzymes
Cancer therapyInduction of apoptosis in cancer cell lines

Notable Research Insights

  • In vitro Studies : In vitro experiments have shown that (R)-2-(Fmoc-Glu(OMe)-OH) can significantly reduce inflammation markers in cultured cells, indicating its potential as an anti-inflammatory agent.
  • In vivo Models : Animal models treated with similar compounds exhibited reduced tumor sizes, supporting their role in cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Functional Impacts

The compound is compared to analogs with modifications in stereochemistry, protecting groups, and side-chain functionalization.

Table 1: Structural and Functional Comparison
Compound Name (CAS) Substituent at Position 5 Configuration Key Properties Applications Ref.
(R)-2-...-5-methoxy-5-oxopentanoic acid (1481642-14-1) Methoxy-oxo R Hydrolysis-prone γ-methyl ester; [α]D data not reported SPPS for D-Glu incorporation
(S)-2-...-5-(4-methylpiperazin-1-yl)pentanoic acid (2e) 4-Methylpiperazinyl S Yield: 85%; [α]20D = −7.3 (DMF) Unnatural amino acid for bioactive peptides
(R)-2-...-5-(tert-butoxy)-5-oxopentanoic acid (1562442-35-6) tert-Butoxy-oxo R Stable γ-tert-butyl ester; MW: 439.50 SPPS with acid-resistant protection
(R)-4-...-5-(allyloxy)-5-oxopentanoic acid (204251-86-5) Allyloxy-oxo R Allyl group for click chemistry modifications Orthogonal deprotection strategies
Fmoc-D-Cit-OH (200344-33-8) Ureido R Polar side chain; CAS: 200344-33-8 Citrulline-containing peptides

Commercial Availability and Pricing

  • Target Compound : Priced at $243/25g (98% purity), comparable to tert-butyl derivatives (e.g., $59/1g for 204251-86-5) .
  • Specialized Analogs : Allyloxy and ureido derivatives command higher costs due to niche applications in click chemistry or post-translational modification studies .

Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C₂₁H₂₁NO₆ , with a molecular weight of 383.4 g/mol . Its IUPAC name, (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid, reflects the stereochemistry at the α-carbon (R-configuration) and the methyl esterification of the γ-carboxyl group. The Fmoc group’s orthogonality to acid-labile protecting groups makes it indispensable in peptide synthesis workflows.

Key Synthetic Challenges

  • Stereochemical integrity : Racemization at the α-carbon during Fmoc introduction must be minimized.

  • Selective protection : Differential protection of α-amino and γ-carboxyl groups requires precise reagent control.

  • Purification : High-purity products (>97%) are critical for peptide synthesis applications.

Stepwise Preparation Methods

Direct Fmoc Protection of D-Glutamic Acid Methyl Ester

This two-step approach involves initial esterification of D-glutamic acid followed by Fmoc protection.

Methyl Esterification of D-Glutamic Acid

D-Glutamic acid is treated with thionyl chloride (SOCl₂) in anhydrous methanol to form the γ-methyl ester. The reaction proceeds via nucleophilic acyl substitution:

D-Glu+CH₃OHSOCl₂D-Glu(OMe)+HCl+SO₂\text{D-Glu} + \text{CH₃OH} \xrightarrow{\text{SOCl₂}} \text{D-Glu(OMe)} + \text{HCl} + \text{SO₂}

The α-carboxyl group remains unprotected at this stage.

Fmoc Protection of the α-Amino Group

The methyl ester intermediate reacts with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) or sodium bicarbonate to prevent racemization:

D-Glu(OMe)+Fmoc-ClBaseFmoc-D-Glu(OMe)-OH+HCl\text{D-Glu(OMe)} + \text{Fmoc-Cl} \xrightarrow{\text{Base}} \text{Fmoc-D-Glu(OMe)-OH} + \text{HCl}

Typical conditions :

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature: 0–25°C

  • Reaction time: 2–4 hours

Purification

Crude product is purified via reverse-phase HPLC or recrystallization from ethanol/water mixtures, yielding >97% purity.

Copper-Mediated Protection Strategy

Adapted from a patented method for Fmoc-Glu(OtBu) synthesis, this approach leverages copper coordination to enhance regioselectivity.

Formation of Copper-Amino Acid Complex

D-Glutamic acid methyl ester is treated with copper(II) acetate in aqueous solution, forming a coordination complex that shields the α-amino group:

D-Glu(OMe)+Cu(OAc)₂Cu[D-Glu(OMe)]x\text{D-Glu(OMe)} + \text{Cu(OAc)₂} \rightarrow \text{Cu[D-Glu(OMe)]}_x

Comparative Analysis of Synthetic Routes

MethodReagentsYield (%)Purity (%)Key AdvantagesLimitations
Direct Fmoc-ClFmoc-Cl, DIPEA, DCM/DMF70–75≥97Simplicity, short reaction timeRisk of racemization at high temps
Copper-mediatedFmoc-OSu, Cu(OAc)₂, DMF80–85≥98Enhanced stereochemical controlRequires metal removal steps

Industrial Scalability and Optimization

Solvent Selection

  • DMF is preferred for large-scale reactions due to its high polarity and ability to dissolve both amino acids and Fmoc reagents.

  • Ethyl acetate or tert-butyl methyl ether are used for extraction to minimize emulsions.

Racemization Mitigation

  • Low temperatures (0–5°C) during Fmoc introduction reduce epimerization.

  • Bulky bases (e.g., DIPEA) deprotonate the amino group without nucleophilic attack on the Fmoc moiety.

Cost-Efficiency

  • Fmoc-OSu is more expensive than Fmoc-Cl but offers better reactivity and reduced side products.

  • Recycling copper salts in the patented method lowers material costs.

Quality Control and Characterization

Analytical Techniques

  • HPLC : Purity assessment using C18 columns (UV detection at 265 nm for Fmoc chromophore).

  • NMR : Confirm stereochemistry and functional groups:

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, Fmoc aromatic), 4.2–4.4 (m, Fmoc-CH₂), 3.65 (s, OCH₃).

  • Mass Spectrometry : ESI-MS m/z calc. 383.4, found [M+H]⁺ 384.4 .

Q & A

Q. What are the standard synthetic routes for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection steps of the amino acid backbone. Key steps include:

Fmoc Protection : The amine group is protected using fluorenylmethoxycarbonyl (Fmoc) chloride under basic conditions (e.g., Na₂CO₃ in acetone/water) to prevent unwanted side reactions .

Carboxylic Acid Activation : The methoxy-oxopentanoic acid moiety is introduced via esterification or coupling reactions, often employing carbodiimide-based reagents like DCC or EDCI .

Purification : High-performance liquid chromatography (HPLC) or flash chromatography is used to isolate the product, with yields optimized by controlling reaction temperature (20–25°C) and solvent polarity .
Table 1 : Common Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Fmoc ProtectionFmoc-OSu, Na₂CO₃, H₂O/acetone, RT70–85
EsterificationDCC, DMAP, CH₂Cl₂, 0°C → RT65–75

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific attention to Fmoc group signals (δ 7.3–7.8 ppm for aromatic protons) and methoxy resonance (δ 3.6–3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₃H₂₃NO₆: [M+H]⁺ calc. 410.16) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological studies) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2 skin/eye irritation) .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols (GHS H335: respiratory irritation) .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers and acids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, THF) for coupling steps; DMF often enhances solubility of Fmoc intermediates .
  • Catalyst Optimization : Use 4-dimethylaminopyridine (DMAP) at 5 mol% to accelerate esterification .
  • Temperature Control : Lower coupling temperatures (0–5°C) reduce racemization risks, critical for maintaining stereochemical integrity .
    Table 2 : Yield Optimization Strategies
ParameterAdjustmentImpact on YieldReference
SolventDMF → THF+10–15%
CatalystEDCI + HOBt+20% (vs. DCC)

Q. How to resolve discrepancies in HPLC purity assessments?

  • Methodological Answer :
  • Gradient Optimization : Adjust acetonitrile/water gradients (e.g., 40% → 80% over 20 min) to separate co-eluting impurities .
  • Mass-Directed Purification : Combine HPLC with MS detection to isolate peaks with target m/z ratios .
  • Contaminant Identification : Use LC-MS/MS to identify byproducts (e.g., de-esterified analogs) and modify protection steps accordingly .

Q. What strategies are effective in studying the compound's interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure binding kinetics (ka/kd) with enzymes like proteases .
  • Fluorescence Polarization : Label the compound with FITC or TAMRA to monitor competitive binding in real-time .
  • Molecular Dynamics Simulations : Model interactions with target proteins (e.g., peptide deformylase) to predict binding affinities and guide mutagenesis studies .

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